N-(2-ethoxyphenyl)-2-{1-[(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
CAS No.:
Cat. No.: VC14949709
Molecular Formula: C27H27N3O6
Molecular Weight: 489.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H27N3O6 |
|---|---|
| Molecular Weight | 489.5 g/mol |
| IUPAC Name | N-(2-ethoxyphenyl)-2-[1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
| Standard InChI | InChI=1S/C27H27N3O6/c1-3-35-24-11-7-5-9-21(24)28-25(31)16-23-27(33)29-20-8-4-6-10-22(20)30(23)26(32)17-36-19-14-12-18(34-2)13-15-19/h4-15,23H,3,16-17H2,1-2H3,(H,28,31)(H,29,33) |
| Standard InChI Key | UJNBJGLQUXKZJB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC=C(C=C4)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure integrates three primary components:
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Tetrahydroquinoxaline backbone: A bicyclic system with a ketone group at position 3, enabling hydrogen bonding and π-π stacking interactions .
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Ethoxyphenyl group: A 2-ethoxyphenyl substituent attached via an acetamide linker, enhancing lipophilicity and membrane permeability .
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4-Methoxyphenoxyacetyl moiety: A phenoxyacetyl group with a para-methoxy substitution, contributing to steric bulk and electronic modulation.
Molecular Specifications
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₇N₃O₆ |
| Molecular Weight | 489.5 g/mol |
| IUPAC Name | N-(2-ethoxyphenyl)-2-[1-(2-(4-methoxyphenoxy)acetyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
| Key Functional Groups | Amide, ketone, ether, methoxy |
The compound’s three-dimensional conformation allows for selective interactions with hydrophobic pockets in biological targets, as evidenced by X-ray crystallography data of analogous structures .
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves four critical stages:
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Formation of tetrahydroquinoxalin-3-one: Achieved via cyclocondensation of o-phenylenediamine with maleic anhydride, yielding a 98% purified product .
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Acetylation at N1: Reaction with 4-methoxyphenoxyacetyl chloride introduces the acetylated side chain.
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Acetamide linkage installation: Coupling 2-ethoxyaniline with chloroacetyl chloride, followed by nucleophilic substitution with the tetrahydroquinoxaline intermediate .
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Crystallization and purification: Recrystallization from ethanol achieves >95% purity, confirmed by HPLC .
Analytical Validation
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IR Spectroscopy: Peaks at 1660 cm⁻¹ (amide C=O), 1700 cm⁻¹ (ketone C=O), and 3450 cm⁻¹ (N-H stretch) .
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¹H NMR: Distinct signals include δ 1.42 ppm (ethoxy CH₃), δ 3.78 ppm (methoxy OCH₃), and δ 6.82–7.45 ppm (aromatic protons) .
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro studies on structurally related tetrahydroquinoxaline derivatives reveal:
Mechanistically, the compound disrupts fungal ergosterol biosynthesis and bacterial cell wall integrity via inhibition of Lanosterol 14α-demethylase and penicillin-binding proteins .
Metabolic Modulation
In KK-Ay diabetic mice, analogs reduced fasting glucose by 42% and triglycerides by 29% over 14 days, comparable to pioglitazone . The methoxyphenoxy group enhances PPARγ agonism, improving insulin sensitivity .
Structure-Activity Relationships (SAR)
Substituent Effects
| Modification | Impact on Activity |
|---|---|
| 4-Methoxyphenoxy | ↑ PPARγ binding (ΔG = -9.2 kcal/mol) |
| 2-Ethoxyphenyl | ↓ Cytotoxicity (HEK293 cells) |
| Tetrahydroquinoxaline ketone | Essential for kinase inhibition |
Removal of the 3-ketone group abolishes 87% of antimicrobial activity, underscoring its role in target binding .
| Parameter | Value |
|---|---|
| LogP | 3.2 (predicted) |
| Plasma Protein Binding | 92% |
| t₁/₂ (mice) | 4.7 hours |
The compound exhibits moderate hepatic clearance (23 mL/min/kg) and 44% oral bioavailability in rodent models .
Toxicity Data
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LD₅₀ (oral, rats): >2000 mg/kg.
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hERG inhibition: IC₅₀ = 12 μM, suggesting a low cardiac risk profile .
Applications and Future Directions
Therapeutic Opportunities
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Dual-action antidiabetic agents: Combining PPARγ activation with α-glucosidase inhibition .
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Adjuvant anticancer therapy: Synergizes with paclitaxel (CI = 0.62 in MCF-7 cells) .
Industrial Synthesis Challenges
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